molecular formula C8H8BrClFN B1383672 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 2060004-97-7

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1383672
CAS No.: 2060004-97-7
M. Wt: 252.51 g/mol
InChI Key: AVSJZEHIHQFPMO-UHFFFAOYSA-N
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Description

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 4th position and a fluorine atom at the 7th position on the indole ring, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by the reduction of the resulting intermediate to obtain the desired dihydro-indole compound. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Comparison with Similar Compounds

4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can be compared with other indole derivatives, such as:

The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various scientific research applications.

Properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSJZEHIHQFPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
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Reactant of Route 4
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 5
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Reactant of Route 6
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride

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